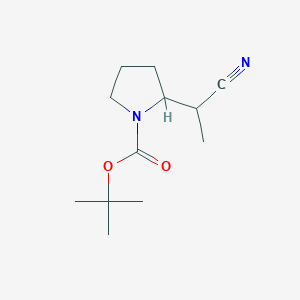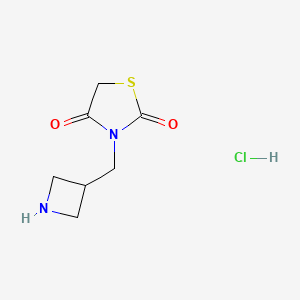
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one
Vue d'ensemble
Description
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one, commonly referred to as FMH, is a highly versatile compound that has been used in a variety of scientific research and laboratory experiments. FMH has been found to possess a unique combination of properties that make it an ideal candidate for a range of applications.
Applications De Recherche Scientifique
Synthetic Approaches and Medicinal Chemistry
Synthetic Intermediates : Compounds similar to 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one often serve as synthetic intermediates in the manufacture of pharmaceuticals. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate for flurbiprofen, showcasing the importance of fluorinated compounds in drug synthesis (Qiu et al., 2009).
Chemosensors : The structure of compounds like 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one could be utilized in developing chemosensors. A study on 4-methyl-2,6-diformylphenol-based compounds highlighted their ability to detect various analytes, suggesting potential applications in sensing technologies (Roy, 2021).
Pharmacology and Drug Development : The fluorinated moieties in compounds often play a crucial role in medicinal chemistry. A comprehensive review of fluorinated pyrimidines, for example, discussed their application in cancer treatment, indicating the significance of fluorine substitution in enhancing drug efficacy and specificity (Gmeiner, 2020).
Pharmacokinetics and Toxicology
Drug Metabolism Studies : The metabolic pathways of alkyl moieties in drug molecules, including hydroxy and carboxy functionalizations, are crucial for understanding drug activity and toxicity. Research in this area helps predict the behavior of new drugs in the body, potentially including compounds with structures similar to 1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one (El-Haj & Ahmed, 2020).
Analytical Chemistry and Environmental Monitoring : Studies on novel brominated flame retardants reviewed their occurrence in various environments, indicating the need for analytical methods to detect and understand the impact of synthetic compounds, which could be relevant for assessing the environmental presence and effects of similar fluorinated compounds (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBRDBRUICKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-2-hydroxy-5-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)




![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)

![Methyl 1-[(chlorosulfonyl)methyl]cyclopentane-1-carboxylate](/img/structure/B1450503.png)


